molecular formula C18H22ClN3O2 B7703493 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one

Cat. No.: B7703493
M. Wt: 347.8 g/mol
InChI Key: GYQFKZYCWSMGAE-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-2-15-5-3-4-12-22(15)17(23)11-10-16-20-18(21-24-16)13-6-8-14(19)9-7-13/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQFKZYCWSMGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a chlorophenyl derivative, often using a halogenation reagent.

    Attachment of the ethylpiperidinyl moiety: This can be done through a nucleophilic substitution reaction, where the piperidine ring is introduced to the oxadiazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the ethylpiperidinyl moiety.

    1-(2-Ethylpiperidin-1-yl)propan-1-one: Lacks the oxadiazole ring.

    4-Chlorophenyl derivatives: Various compounds with different substituents on the phenyl ring.

Uniqueness

The uniqueness of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one lies in its combination of the oxadiazole ring, chlorophenyl group, and ethylpiperidinyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject of study in various scientific disciplines.

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